

Application Notes and Protocols: Hydrotecan Hydrogel Formulation for Localized Drug Delivery

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Compound of Interest

Compound Name: *Hydrotecan*

Cat. No.: *B15602536*

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Introduction

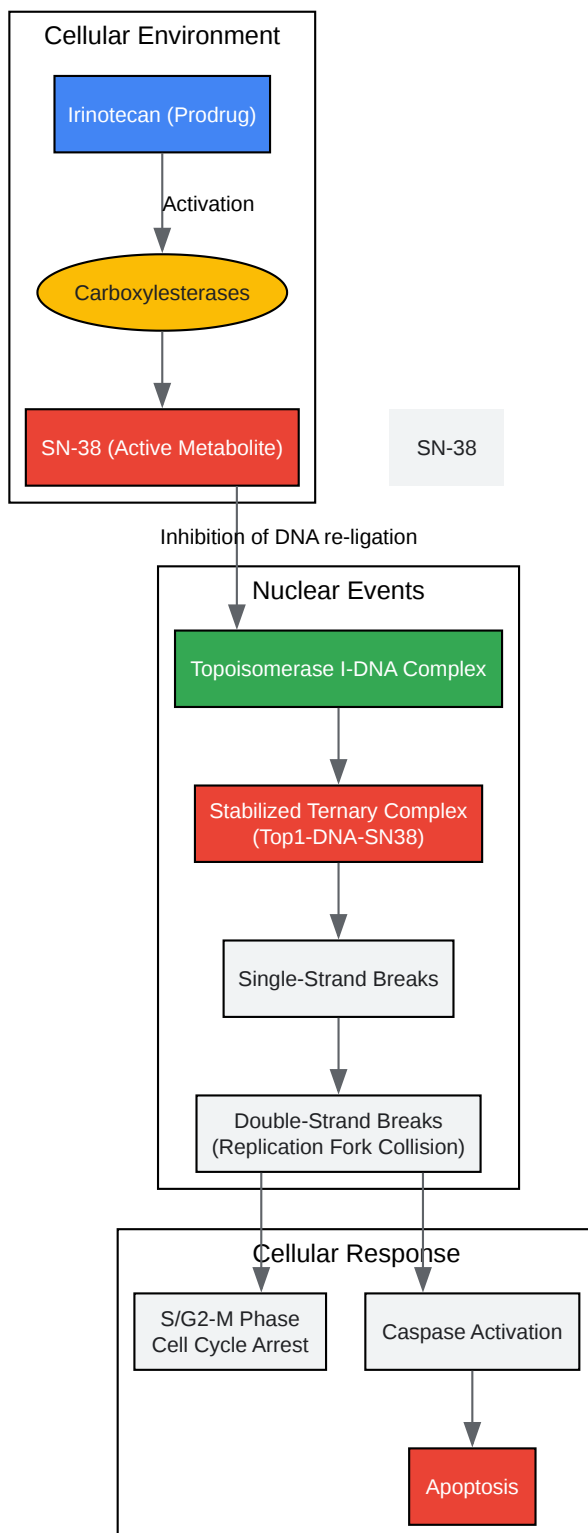
"**Hydrotecan**" represents a novel, thermosensitive, and injectable hydrogel formulation designed for the localized and sustained delivery of SN-38, the active metabolite of irinotecan. SN-38 is a potent topoisomerase I inhibitor with broad anti-tumor activity.[1][2][3] However, its clinical application is often limited by poor water solubility and systemic toxicity.[4] The **Hydrotecan** hydrogel system aims to overcome these limitations by providing a biocompatible and biodegradable depot that allows for high local drug concentrations at the tumor site while minimizing systemic exposure and associated side effects.[5] This is achieved by encapsulating SN-38 within the hydrogel matrix, which is liquid at room temperature for ease of injection and transitions to a gel state at physiological body temperature, forming a drug reservoir.[6][7]

These application notes provide a comprehensive overview of the **Hydrotecan** hydrogel system, including its mechanism of action, key quantitative data, and detailed protocols for its preparation and evaluation.

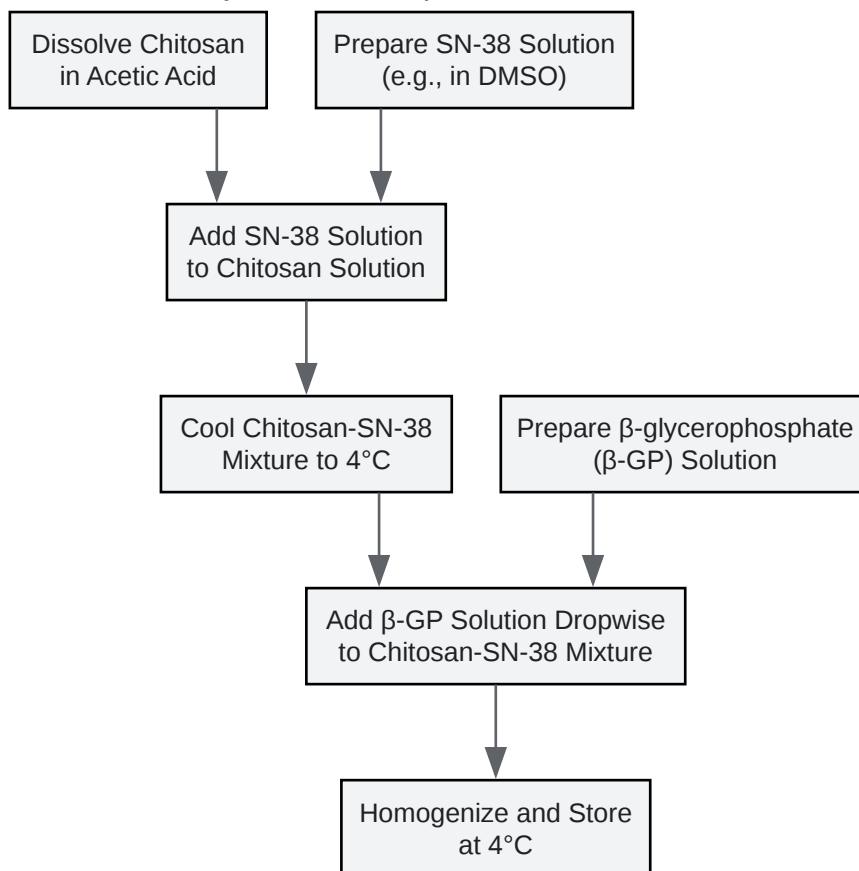
Mechanism of Action of SN-38

Irinotecan, a prodrug, is converted to its active metabolite, SN-38, by carboxylesterase enzymes primarily in the liver.[1][2][8] SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[3][9] Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3][10] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. When the DNA replication fork collides with these complexes during the S-phase of the cell cycle, irreversible double-strand breaks occur.[3][11] These lethal DNA lesions trigger cell cycle arrest, typically at the S and G2/M phases, and ultimately induce apoptosis (programmed cell death) through various signaling pathways, including the activation of caspases.[9][12]

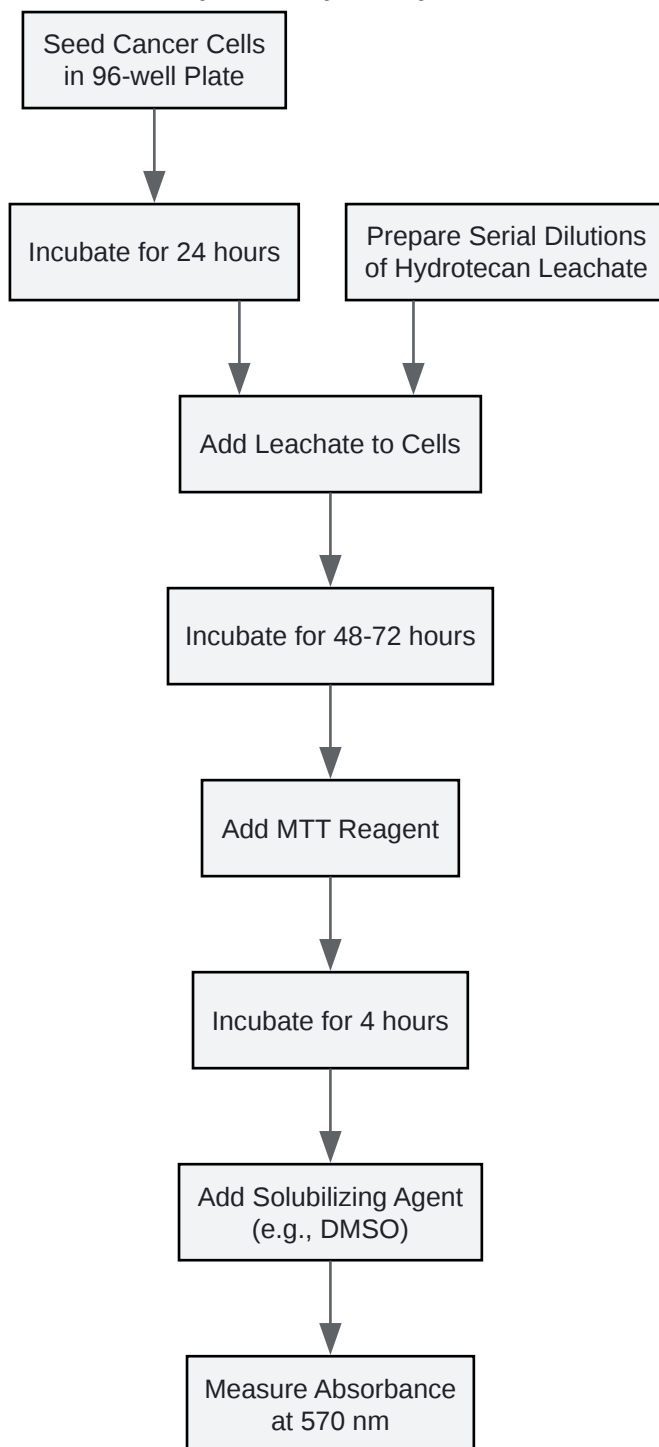
SN-38 Mechanism of Action



Hydrotecan Preparation Workflow



MTT Cytotoxicity Assay Workflow

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